
6-Methyl-2-(4-methylphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-methylphenyl)quinoline is a chemical compound that belongs to the quinoline family. It is a heterocyclic aromatic compound with a nitrogen atom in the ring. This compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinoline is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-2-(4-methylphenyl)quinoline can modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress, inflammation, and cell proliferation, which are all implicated in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Methyl-2-(4-methylphenyl)quinoline is its versatility in the laboratory. It can be easily synthesized and modified to suit different experimental conditions. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 6-Methyl-2-(4-methylphenyl)quinoline. These include:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Development of more efficient synthesis methods and modifications to improve its solubility and reduce toxicity.
3. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of its potential use as a diagnostic tool for the early detection of disease.
5. Development of new analogs and derivatives with improved biological activity and selectivity.
In conclusion, 6-Methyl-2-(4-methylphenyl)quinoline is a promising compound with a wide range of potential applications in scientific research. Its unique chemical structure and biological activity make it a valuable tool for investigating various biochemical and physiological processes in the body. Further research in this area is necessary to fully understand its therapeutic potential and to develop new and innovative treatments for a range of diseases.
Synthesis Methods
The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline involves the condensation of 2-aminobenzophenone and 4-methylbenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
Product Name |
6-Methyl-2-(4-methylphenyl)quinoline |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-3-6-14(7-4-12)16-10-8-15-11-13(2)5-9-17(15)18-16/h3-11H,1-2H3 |
InChI Key |
FOYCGSNJSPRGFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
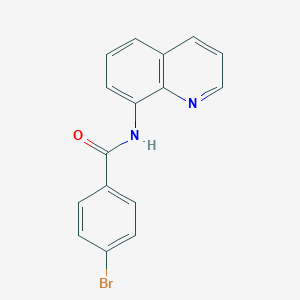
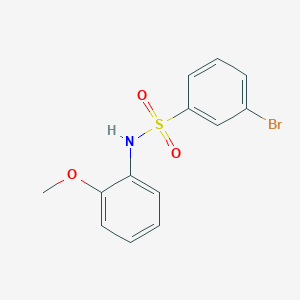
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
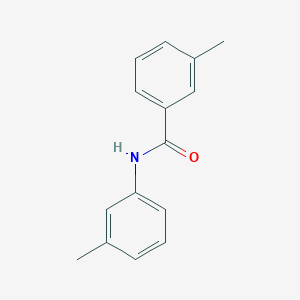
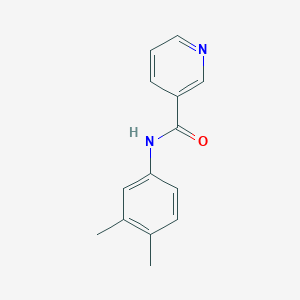
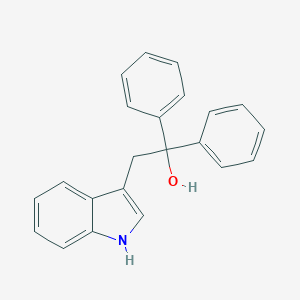
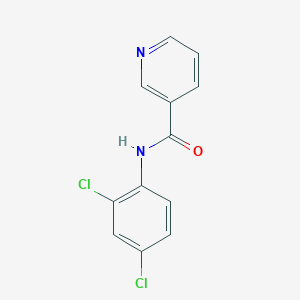
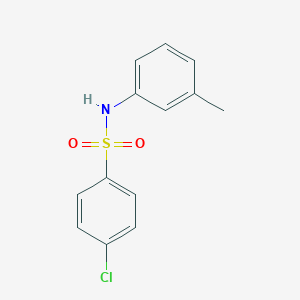

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)